molecular formula C19H20O2 B14407831 tert-Butyl 3,3-diphenylprop-2-enoate CAS No. 83759-73-3

tert-Butyl 3,3-diphenylprop-2-enoate

Cat. No.: B14407831
CAS No.: 83759-73-3
M. Wt: 280.4 g/mol
InChI Key: DEIQYJQIGJUCBE-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-diphenylprop-2-enoate: is an organic compound with the molecular formula C19H20O2. It is a derivative of prop-2-enoate, featuring a tert-butyl group and two phenyl groups attached to the prop-2-enoate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-diphenylprop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3,3-diphenylprop-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an appropriate solvent, such as toluene, to drive the esterification to completion .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 3,3-diphenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-diphenylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The phenyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxypropionate
  • tert-Butyl but-3-enoate
  • tert-Butyl 3-hydroxypent-4-enoate

Uniqueness: tert-Butyl 3,3-diphenylprop-2-enoate is unique due to the presence of two phenyl groups, which enhance its reactivity and binding properties compared to other tert-butyl esters. This structural feature makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

83759-73-3

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

tert-butyl 3,3-diphenylprop-2-enoate

InChI

InChI=1S/C19H20O2/c1-19(2,3)21-18(20)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3

InChI Key

DEIQYJQIGJUCBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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